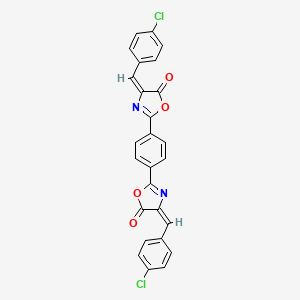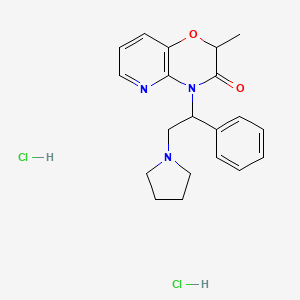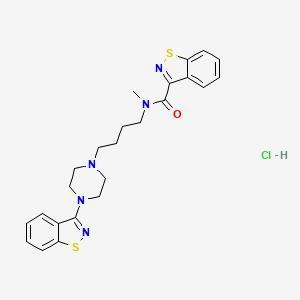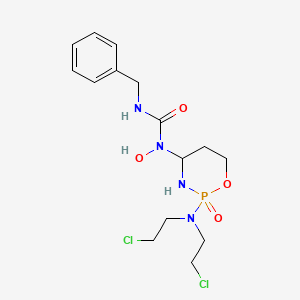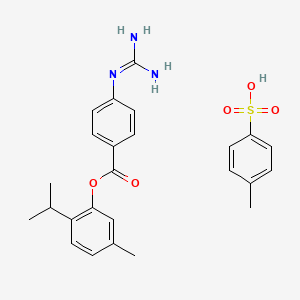
Benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate) is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate) involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the esterification of benzoic acid with 5-methyl-2-(1-methylethyl)phenol. This is followed by the introduction of the aminoiminomethyl group through a series of reactions involving amines and other nitrogen-containing compounds. The final step involves the sulfonation of the ester to form the mono(4-methylbenzenesulfonate) derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid derivatives
- Phenyl esters
- Sulfonated aromatic compounds
Uniqueness
What sets benzoic acid, 4-((aminoiminomethyl)amino)-, 5-methyl-2-(1-methylethyl)phenyl ester, mono(4-methylbenzenesulfonate) apart from similar compounds is its combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
89022-14-0 |
|---|---|
Molekularformel |
C25H29N3O5S |
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;(5-methyl-2-propan-2-ylphenyl) 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C18H21N3O2.C7H8O3S/c1-11(2)15-9-4-12(3)10-16(15)23-17(22)13-5-7-14(8-6-13)21-18(19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-11H,1-3H3,(H4,19,20,21);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
ZTHIWFDKAXMGCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=CC=C(C=C2)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


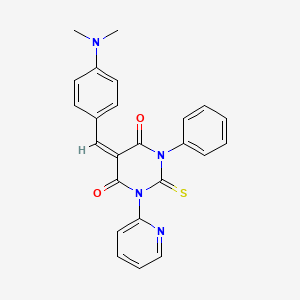
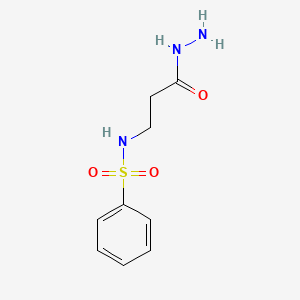
![[(3S,3aR,6S,6aS)-3-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12698367.png)
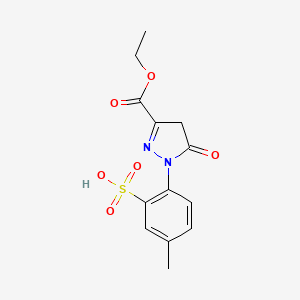
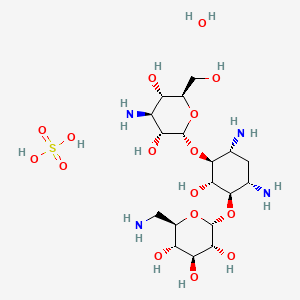
![2-ethyl-5-(5-methoxy-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12698388.png)
